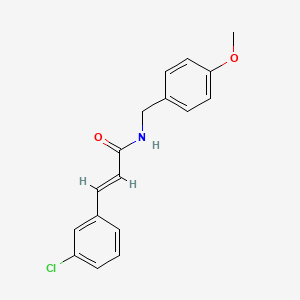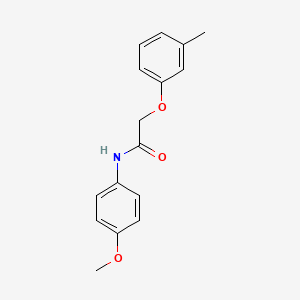
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA is a white crystalline powder that is soluble in organic solvents and is synthesized via a multi-step process.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor involved in cancer growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to reduce the production of inflammatory cytokines and reduce pain in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its potential therapeutic applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential applications in the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for use in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is synthesized through a multi-step process and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of specific enzymes and receptors involved in inflammation and cancer growth. Future research on this compound should focus on identifying specific targets for its therapeutic effects and optimizing its synthesis method and bioavailability for use in clinical settings.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with 3-methylphenol in the presence of a base to form 4-methoxy-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride to produce the chloroacetamide derivative, which is then reacted with sodium methoxide to form this compound.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-4-3-5-15(10-12)20-11-16(18)17-13-6-8-14(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSBVBTYUMBWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

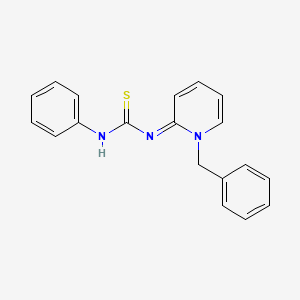
![methyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5736092.png)
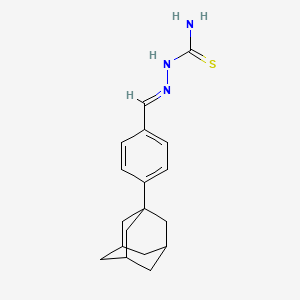
![3-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5736115.png)
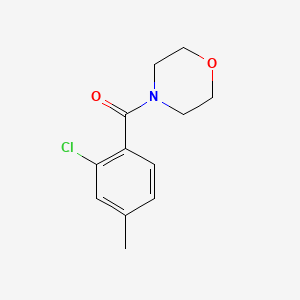
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5736121.png)
![2,4-dichloro-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5736131.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)
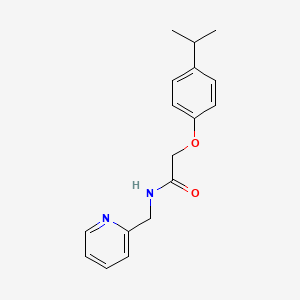
![7-(4-methylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)
